2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods:
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Cyclization: : This involves the cyclization of appropriate precursors under specific conditions. For example, the transition-metal-free strategy involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
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One-Pot Synthesis: : Another method involves a one-pot synthesis that includes the formation of a domino imine, intramolecular annulation, and an Ugi-azide reaction .
Chemical Reactions Analysis
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the ring structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.
Medicine: Its potential therapeutic properties are being explored for drug development, particularly in the areas of anti-inflammatory and kinase inhibition.
Mechanism of Action
The exact mechanism of action of 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial growth, inflammation, and cell proliferation. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives:
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar structure but with a methyl group at a different position, leading to variations in its biological activity.
5H-pyrrolo[2,3-b]pyrazine: This derivative shows more activity on kinase inhibition compared to this compound, which exhibits more antibacterial, antifungal, and antiviral activities.
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H12N2/c1-9-5-6-10-4-2-3-8(10)7-9/h2-4H,5-7H2,1H3 |
InChI Key |
FKHMECQCMRRINS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C=CC=C2C1 |
Origin of Product |
United States |
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